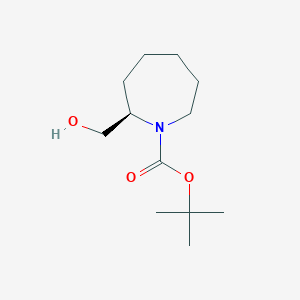

(2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester

Description

(2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester is a seven-membered azepane ring derivative featuring a hydroxymethyl group at the (2R)-position and a tert-butyl ester moiety at position 1. The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, which may influence solubility, reactivity, and biological interactions.

Propriétés

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(13)9-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYFGGMFZDYXML-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCCC[C@@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the azepane ring, often through hydroxylation reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

(2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be employed.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted azepane derivatives.

Applications De Recherche Scientifique

(2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The azepane ring provides structural stability and can affect the compound’s overall reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

Table 1: Key Molecular Features of Azepane Derivatives

Key Observations :

- Stereochemical Impact: The (2R)-configuration introduces chirality, which may lead to distinct biological activity or crystallization behavior compared to racemic or non-chiral analogs.

- Lipophilicity: The methyl-substituted analog (C₁₂H₂₃NO₂) is more lipophilic, favoring membrane permeability in biological systems .

Reactivity and Stability

- Hydroxymethyl Group : The hydroxyl moiety in the target compound may participate in hydrogen bonding or oxidation reactions. For example, it could be oxidized to a carboxylic acid under strong conditions, altering the compound’s properties.

- tert-Butyl Ester Stability : Both compounds share the tert-butyl ester group, which is resistant to hydrolysis under basic conditions but may cleave under strong acidic conditions. This stability is critical for applications in drug delivery or catalysis.

- Functionalization Potential: The hydroxymethyl group offers a site for further derivatization (e.g., esterification, glycosylation), unlike the inert methyl group in the analog .

Activité Biologique

(2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester is a chemical compound characterized by an azepane ring, a hydroxymethyl group, and a tert-butyl ester functional group. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and interactions with various biomolecules.

Chemical Structure and Properties

The structure of (2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester can be represented as follows:

This compound's unique features include:

- Azepane Ring : A seven-membered cyclic amine that contributes to the compound's stability and reactivity.

- Hydroxymethyl Group : This functional group can participate in hydrogen bonding, influencing biological interactions.

- Tert-butyl Ester : Enhances the lipophilicity of the compound, potentially improving its bioavailability.

The biological activity of (2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group may facilitate hydrogen bonding, while the azepane ring provides structural integrity that affects binding affinity and reactivity.

Neuroprotective Effects

Preliminary investigations into related compounds indicate that azepane derivatives may possess neuroprotective effects. These effects are thought to arise from their ability to inhibit amyloid-beta aggregation, a key factor in neurodegenerative diseases such as Alzheimer's. While direct evidence for (2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester is still emerging, the potential for similar activity exists based on structural analogs .

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Structure-activity relationship of azepane derivatives | Identified compounds with enhanced cytotoxicity against cancer cell lines. |

| Study 2 | Neuroprotective properties of azepane compounds | Demonstrated inhibition of amyloid-beta aggregation in vitro. |

| Study 3 | Synthesis and biological evaluation of azepane-based drugs | Highlighted the importance of the azepane ring in enhancing biological activity. |

Synthesis and Applications

The synthesis of (2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester typically involves:

- Formation of the Azepane Ring : Cyclization reactions using appropriate precursors.

- Introduction of Hydroxymethyl Group : Hydroxylation reactions.

- Esterification : Reaction with tert-butyl alcohol to form the ester.

This compound serves as a versatile building block in organic synthesis, particularly in developing more complex molecules with potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.